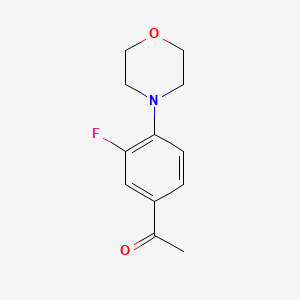

3'-Fluoro-4'-morpholinoacetophenone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-fluoro-4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMOECSFZWTBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354528 | |

| Record name | 3'-fluoro-4'-morpholinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189763-65-3 | |

| Record name | 3'-fluoro-4'-morpholinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 Morpholinoacetophenone and Its Precursors

Strategies for Acetophenone (B1666503) Core Derivatization

The construction of the 3'-Fluoro-4'-morpholinoacetophenone molecule hinges on the effective formation of the aryl ketone structure and the specific placement of the fluoro and morpholino substituents.

Exploration of Friedel-Crafts Acylation Approaches for Aryl Ketone Synthesis

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones, proceeding through an electrophilic aromatic substitution mechanism. sigmaaldrich.com The reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comyoutube.com The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. sigmaaldrich.comyoutube.com

In the context of synthesizing this compound, a plausible substrate for this reaction would be 4-fluoro-3-morpholinobenzene. The directing effects of the substituents on this ring are crucial for predicting the outcome. The morpholino group is a powerful activating and ortho-, para-director due to the lone pair of electrons on the nitrogen atom. The fluorine atom is a deactivating group but is also ortho-, para-directing. In this arrangement, the powerful activating effect of the morpholino group would be expected to dominate, directing the incoming acetyl group to the position ortho to it (C4), which is also meta to the fluorine atom.

Challenges in Friedel-Crafts acylations include the potential for the Lewis acid catalyst to coordinate with the basic nitrogen of the morpholino group, which could deactivate the ring towards acylation. Therefore, careful selection of the catalyst and reaction conditions is necessary. Alternatives to traditional Lewis acids, such as solid superacid catalysts, have been explored to create more environmentally friendly and efficient processes. sigmaaldrich.com For instance, methods using silica (B1680970) gel-immobilized scandium trifluoromethanesulfonate (B1224126) resin under microwave radiation have been developed for the acylation of fluorobenzene, demonstrating an advancement toward greener synthesis. google.com

Targeted Introduction of Fluoro and Morpholino Moieties onto the Aromatic Ring

The precise installation of the fluorine and morpholine (B109124) groups at the 3'- and 4'-positions, respectively, is achieved through a sequence involving nucleophilic aromatic substitution (SNAr). A common starting material for this process is a di-substituted nitrobenzene, such as 1,2-difluoro-4-nitrobenzene. researchgate.net

The SNAr reaction is facilitated by the presence of a strong electron-withdrawing group (in this case, the nitro group) positioned ortho or para to a leaving group (a fluorine atom). Morpholine, acting as a nucleophile, attacks the carbon atom bearing a fluorine atom, leading to the displacement of the fluoride (B91410) ion. This reaction selectively yields 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net The nitro group is essential as it activates the ring for nucleophilic attack and ensures the correct regiochemistry. Following this substitution, the nitro group can be reduced to an amine, yielding the key intermediate, 3-fluoro-4-morpholinoaniline (B119058). researchgate.netevitachem.com

Synthesis of Key Aromatic and Heterocyclic Intermediates

Preparation of 3-Fluoro-4-morpholinoaniline via Nucleophilic Aromatic Substitution and Nitro Group Reduction

3-Fluoro-4-morpholinoaniline is a critical intermediate, and its synthesis is well-documented. ossila.com The process begins with the reaction of morpholine and 1,2-difluoro-4-nitrobenzene. This nucleophilic aromatic substitution results in the formation of 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net

The subsequent and final step is the reduction of the nitro group to a primary amine. This transformation can be accomplished using various reducing agents and conditions, with the choice of method often depending on factors like cost, yield, and environmental impact. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas or a hydrogen source like ammonium (B1175870) formate (B1220265), or using metals in acidic or neutral media, such as iron powder with ammonium chloride. researchgate.netechemi.com High yields, often exceeding 90%, have been reported for this reduction step. echemi.comgoogle.com

| Reducing Agent/System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fe / NH₄Cl | Ethanol / Water | Reflux | 92.6% | researchgate.netechemi.com |

| 10% Pd/C / H₂ | Ethanol | STP, 18h | 100% | echemi.com |

| 10% Pd/C / Ammonium Formate | Ethyl Acetate | 45-50°C, 8h | 95% | echemi.com |

| Raney Nickel / H₂ | Methanol (B129727) | Room Temp, 10h | 90% (for related o-fluoronitrobenzene reduction) | google.com |

Synthesis of 3'-Fluoro-4'-methoxyacetophenone as a Related Synthetic Precursor

3'-Fluoro-4'-methoxyacetophenone is a structurally related compound whose synthesis provides insight into forming the fluoroacetophenone core. ossila.comchemimpex.com It is prepared via a Friedel-Crafts acylation of 2-fluoroanisole (B128887) (o-fluoroanisole) with an acetylating agent like acetic anhydride. sigmaaldrich.com This compound is a valuable building block in its own right, often used to synthesize chalcone (B49325) derivatives for applications in medicinal chemistry and materials science. ossila.com The synthesis demonstrates the viability of the Friedel-Crafts reaction on an aromatic ring containing both a fluorine atom and an activating, ortho-, para-directing methoxy (B1213986) group. sigmaaldrich.com

Advanced Synthetic Techniques and Reaction Optimization

Optimizing the synthetic route to this compound involves refining each step to maximize yield, purity, and efficiency. In the synthesis of the 3-fluoro-4-morpholinoaniline intermediate, optimization focuses on the nitro reduction step. While catalytic hydrogenation with Pd/C often provides very high yields, the use of hydrogen gas can require specialized equipment. echemi.com Transfer hydrogenation using ammonium formate as a hydrogen donor offers a safer and more convenient alternative that still produces high yields. echemi.com

For the key Friedel-Crafts acylation step to form the acetophenone, significant optimization would be required. The choice of Lewis acid is critical to avoid deactivation by the morpholino nitrogen. Milder Lewis acids or the use of solid acid catalysts could be explored. sigmaaldrich.comgoogle.com Reaction conditions such as temperature and solvent must be carefully controlled to manage the regioselectivity, ensuring the acetyl group is introduced at the desired position ortho to the morpholino group. Advanced techniques such as microwave-assisted synthesis could potentially shorten reaction times and improve yields, as has been demonstrated in related acylation reactions. google.com

Development of Efficient and Scalable Synthetic Routes for Industrial and Laboratory Applications

The industrial and laboratory-scale synthesis of this compound is primarily achieved through a two-step sequence: the formation of 3-fluoro-4-morpholinoaniline followed by a Friedel-Crafts acylation or a related reaction.

A common and efficient route to the crucial intermediate, 3-fluoro-4-morpholinoaniline, begins with the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 1,2-difluoro-4-nitrobenzene with morpholine. researchgate.net The reaction is typically performed under neat conditions or in a suitable solvent like acetonitrile (B52724) at reflux, leading to the formation of 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net The nitro group of this intermediate is then reduced to an amine to yield 3-fluoro-4-morpholinoaniline. A widely used method for this reduction is the use of iron powder in the presence of an activating agent like ammonium chloride in a solvent mixture such as methanol and water at elevated temperatures. researchgate.net

The final step to obtain this compound would involve the acylation of 3-fluoro-4-morpholinoaniline. While specific literature for this exact conversion is not prevalent in the provided search results, standard acylation methods can be applied. A common approach is the Friedel-Crafts acylation using acetyl chloride or acetic anhydride with a Lewis acid catalyst. However, given the presence of the activating morpholino group, milder acylation conditions might be feasible.

An alternative precursor for similar acetophenones is 3'-fluoroacetophenone (B146931) itself. The synthesis of 3'-fluoroacetophenone can be achieved through various methods, including the reaction of 3-fluorophenylboronic acid with an alkyl nitrile in the presence of a nickel(II) bromide complex and a base like sodium bicarbonate in water. chemicalbook.com

The following table summarizes a potential synthetic route for this compound based on the synthesis of its key precursor:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1,2-Difluoro-4-nitrobenzene, Morpholine | Neat or refluxing acetonitrile | 4-(2-Fluoro-4-nitrophenyl)morpholine |

| 2 | 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe/NH4Cl, Methanol/Water, 70°C | 3-Fluoro-4-morpholinoaniline |

| 3 | 3-Fluoro-4-morpholinoaniline | Acetyl chloride/Lewis acid or Acetic anhydride | This compound |

This modular approach allows for the synthesis of various analogues by modifying the starting materials or the acylating agent. The scalability of the initial SNAr and reduction steps makes this a viable route for producing significant quantities of the intermediate. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)

The chemical structure of this compound itself is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis to produce a single enantiomer or diastereomer is not applicable to this specific compound.

However, the broader field of organic synthesis has seen significant advancements in stereoselective methods for introducing fluorine atoms into molecules, which could be relevant for the synthesis of chiral analogues of this compound if desired for specific applications. For instance, methods for the stereoselective activation of enantiotopic fluoride positions in geminal difluoromethyl groups using frustrated Lewis pairs have been developed. nih.gov This approach allows for the desymmetrization of geminal difluoroalkanes to create chiral fluorinated molecules with high diastereoselectivity. nih.gov

Furthermore, stereoselective synthesis of fluoro-hydroxyprolines has been achieved through electrophilic fluorination of an enolate equivalent. nih.gov These strategies, while not directly applied to this compound in the available literature, represent the types of advanced synthetic techniques that could be adapted to create chiral derivatives containing a stereogenic center, should the need arise for such compounds in research or development. The stereoselective synthesis of trifluoro- and monofluoro-analogues of other complex molecules has also been reported, demonstrating the feasibility of controlling stereochemistry in fluorinated compounds. researchgate.net

Chemical Reactivity and Derivatization Studies of 3 Fluoro 4 Morpholinoacetophenone

Transformations at the Acetophenone (B1666503) Ketone Moiety

The ketone functional group in 3'-Fluoro-4'-morpholinoacetophenone is a versatile site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions: Emphasis on Chalcone (B49325) Formation via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a widely employed method for the synthesis of chalcones, which are α,β-unsaturated ketones. nih.govnih.govscispace.com This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. nih.govmdpi.com In the context of this compound, this reaction provides a straightforward route to novel chalcone structures.

The general scheme for the Claisen-Schmidt condensation involves the reaction of this compound with a substituted benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide (B78521) in ethanol. nih.govrsc.org The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. Microwave-assisted synthesis has also been reported as an efficient method for preparing morpholine-based chalcones, often leading to reduced reaction times and improved yields. nih.gov

The synthesized chalcones, characterized by the 1,3-diphenyl-2-propen-1-one core, are valuable scaffolds in medicinal chemistry due to their broad spectrum of biological activities. nih.gov The reactivity of the keto-ethylenic group (–CO–CH=CH–) in chalcones allows for further chemical modifications, leading to a wide array of heterocyclic compounds. nih.govresearchgate.net

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Acetophenone Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |

| 4'-Methylacetophenone | 4-(1H-imidazol-1-yl)benzaldehyde | aq. NaOH, Methanol (B129727) | (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | researchgate.net |

| 3′-Chloro-4′-fluoroacetophenone | 4-(1H-imidazol-1-yl)benzaldehyde | aq. NaOH, Methanol | (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one | researchgate.net |

| 4-Morpholinoacetophenone | Substituted benzaldehydes | 5% ethanolic NaOH, Microwave (80°C) | Morpholine-based chalcones | nih.gov |

| 4-acetamidoacetophenone | Substituted aldehydes | KOH, Ethanol, Sonication | Acetamido chalcone derivatives | nih.gov |

Reduction Reactions: Formation of Corresponding Alcohol Derivatives (e.g., Meerwein-Ponndorf-Verley Reduction)

The ketone moiety of this compound can be selectively reduced to the corresponding secondary alcohol. The Meerwein-Ponndorf-Verley (MPV) reduction is a notable method for this transformation, utilizing an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgorganic-chemistry.org This reaction is highly chemoselective for aldehydes and ketones and is valued for its use of a relatively inexpensive and environmentally benign catalyst. wikipedia.org

The mechanism of the MPV reduction involves a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon of the ketone. wikipedia.orgorganic-chemistry.org The reaction is reversible, and the equilibrium is typically driven to the product side by using an excess of the sacrificial alcohol and removing the acetone (B3395972) byproduct by distillation. organic-chemistry.org

Recent advancements in MPV-type reductions include the use of base-mediated protocols, which offer an alternative to traditional aluminum-based systems. nih.gov For instance, potassium phosphate (B84403) (K3PO4) in the presence of a secondary alcohol has been shown to effectively reduce aromatic and heteroaromatic ketones. nih.gov Furthermore, microbial reduction presents a green chemistry approach for the asymmetric reduction of acetophenone derivatives to chiral alcohols with high enantioselectivity. researchgate.net

Table 2: Reduction Methods for Ketones

| Reduction Method | Catalyst/Reagent | Substrate Example | Product Example | Reference |

| Meerwein-Ponndorf-Verley | Aluminum isopropoxide, Isopropanol | Ketones/Aldehydes | Corresponding alcohols | wikipedia.org |

| Base-Mediated MPV | K3PO4, Secondary alcohol | Aromatic and heteroaromatic ketones | Corresponding alcohols | nih.gov |

| Catalytic Transfer Hydrogenation | Ruthenium (II) Complexes | Carbonyl derivatives | Corresponding alcohols | organic-chemistry.org |

| Microbial Reduction | Penicillium sp., Aspergillus sp. | Acetophenone and its derivatives | Chiral secondary alcohols | researchgate.net |

Mannich Reactions and Synthesis of β-Amino-carbonyl Compounds

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like an acetophenone), an aldehyde (often formaldehyde), and a primary or secondary amine. ijitee.org This reaction is a fundamental carbon-carbon bond-forming reaction that leads to the synthesis of β-amino-carbonyl compounds, also known as Mannich bases. ijitee.orgeurekaselect.com These compounds are valuable intermediates in the synthesis of various pharmaceuticals and natural products, including β-amino alcohols and β-lactams. eurekaselect.com

For this compound, the Mannich reaction would involve its condensation with an aldehyde and an amine to yield the corresponding β-amino ketone. The reaction is typically catalyzed by an acid or a base. ijitee.org A variety of catalysts have been developed to improve the efficiency and selectivity of the Mannich reaction, including solid acid catalysts like sulfated MCM-41, which offer advantages such as reusability and milder reaction conditions. ijitee.org Asymmetric Mannich reactions, employing chiral catalysts, have also been developed to produce enantiomerically enriched β-amino ketones. nih.govrsc.org

Reactivity of the Morpholine (B109124) Heterocyclic Moiety

The morpholine ring in this compound is generally stable but can undergo specific reactions, allowing for its modification and functionalization. nih.gov

Modifications and Functionalization of the Morpholine Ring

The nitrogen atom of the morpholine ring is a key site for functionalization. While direct modification of the morpholine ring in the title compound is not extensively detailed in the provided context, general strategies for morpholine functionalization can be considered. For instance, the nitrogen atom can participate in N-arylation reactions. Recent developments have shown that photocatalysis using a conjugated polymer network can facilitate the C-N cross-coupling of morpholine with aryl halides, such as 4-bromonitrobenzene, to produce N-aryl morpholine derivatives. rsc.org

The synthesis of morpholine-containing compounds is an active area of research due to the prevalence of the morpholine scaffold in bioactive molecules. nih.gov Synthetic strategies often focus on the formation of the morpholine ring itself or its introduction onto a molecular scaffold. nih.govresearchgate.net

Reactivity of the Fluoro-Substituted Aromatic Ring

The fluorine atom and the morpholino group on the aromatic ring significantly influence its reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

The fluorine atom is an electron-withdrawing group via induction but a π-electron-donating group through resonance. researchgate.net The morpholino group, with its nitrogen atom adjacent to the ring, is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). uci.edu The interplay of these electronic effects determines the regioselectivity and rate of substitution reactions on the aromatic ring.

In electrophilic aromatic substitution, the incoming electrophile will preferentially substitute at positions ortho or para to the activating morpholino group. uci.edumasterorganicchemistry.comyoutube.com However, the fluorine atom at the 3'-position will also influence the electron density distribution in the ring. The combined directing effects would need to be considered to predict the major product of an EAS reaction.

Conversely, the electron-withdrawing nature of the fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comlibretexts.org For an SNA_r reaction to occur, a good leaving group is typically required, and the reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org In the case of this compound, the fluorine atom itself could potentially act as a leaving group in the presence of a strong nucleophile, although this is generally less favorable than with other halogens like chlorine or bromine. The presence of the activating morpholino group would disfavor a standard SNA_r mechanism where the ring is electron-deficient. However, specific reaction conditions and reagents can enable such transformations. nih.gov

Investigation of Substitution Reactions on the Aryl Moiety

The aromatic ring of this compound possesses two key substituents that dictate its reactivity towards substitution reactions: the fluorine atom and the morpholino group. The interplay of their electronic effects determines the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitutions.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the morpholino group, being an amine derivative, is a strong activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. Conversely, the acetyl group is a deactivating, meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing halogen.

Given these competing effects, predicting the outcome of an EAS reaction is complex. The powerful activating effect of the morpholino group would likely dominate, directing incoming electrophiles to the positions ortho to it (C2' and C6'). However, the C2' position is sterically hindered by the adjacent acetyl group. Therefore, substitution at the C6' position would be the most probable outcome.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is plausible for this molecule due to the presence of the fluorine atom, a good leaving group in SNAr reactions, especially when the ring is activated by electron-withdrawing groups. The acetyl group at the meta position provides some electron-withdrawing character. For a nucleophilic attack to occur, the aromatic ring needs to be sufficiently electron-deficient. The rate of substitution would be dependent on the strength of the nucleophile and the reaction conditions. The fluorine at the C3' position is the most likely site for nucleophilic attack.

Due to the absence of specific experimental data for this compound in the literature, a data table for substitution reactions cannot be provided.

Transition Metal-Catalyzed Transformations

Ruthenium-Catalyzed Deaminative Coupling Reactions

Ruthenium-catalyzed deaminative coupling reactions are a modern tool for the formation of carbon-carbon and carbon-heteroatom bonds, often proceeding via the in-situ formation of a diazonium species from an amino group, which is then displaced. While the morpholino group is a secondary amine, deaminative couplings typically involve primary amines.

However, related ruthenium-catalyzed C-H activation/functionalization reactions are well-documented for acetophenone derivatives. The acetyl group can act as a directing group, facilitating the functionalization of the ortho C-H bond of the aryl ring or the methyl group of the acetyl moiety. It is conceivable that under appropriate ruthenium catalysis, this compound could undergo C-H activation, leading to coupling with various partners.

A lack of specific research on ruthenium-catalyzed deaminative coupling of this compound prevents the generation of a detailed research findings table.

Step-Growth Copolymerization Studies

Step-growth polymerization involves the reaction of bifunctional monomers to form a polymer chain. This compound itself is not a bifunctional monomer suitable for direct step-growth polymerization. To be utilized in such a process, it would first need to be converted into a monomer with two reactive functional groups.

For instance, if the acetyl group were to be reduced to a hydroxyl group and another reactive site introduced on the molecule, it could potentially act as a monomer. Alternatively, if the molecule were to be difunctionalized, for example, by introducing a second reactive group such as a carboxylic acid or another halide, it could participate in the formation of polyesters, polyamides, or poly(arylene ether)s.

Given the current state of available literature, there are no reported studies on the use of this compound or its direct derivatives in step-growth copolymerization. Therefore, a data table for these studies cannot be compiled.

Design and Synthesis of Bioactive Analogues for Therapeutic Development

The core structure of this compound has served as a versatile starting point for the synthesis of several classes of bioactive molecules. Through strategic chemical modifications, medicinal chemists have designed and created novel derivatives with enhanced therapeutic potential.

Chalcones as Promising Lead Compounds for Drug Discovery

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are a well-regarded class of compounds in drug discovery due to their diverse biological activities. nih.govnih.gov The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation reaction, where an acetophenone reacts with a benzaldehyde in the presence of an acid or base catalyst. nih.govmdpi.comiajps.com

Specifically, chalcones incorporating the 4-morpholinoacetophenone moiety have been synthesized by reacting it with various substituted benzaldehydes. nih.govorientjchem.org For instance, the microwave-assisted synthesis of morpholine-based chalcones has been reported, offering improved reaction times and yields compared to conventional methods. nih.gov The general synthetic route involves the condensation of an appropriately substituted acetophenone and benzaldehyde. nih.govbohrium.com The introduction of a fluorine atom into the chalcone structure can significantly alter the molecule's physicochemical properties, potentially enhancing its efficacy and metabolic stability. nih.gov Research into fluorinated chalcones derived from 4'-morpholinoacetophenone (B1345126) has demonstrated their potential as antiproliferative agents. science.gov These synthetic derivatives are often found to be more active than their parent compounds, making them promising candidates for further development.

Pyrazole (B372694) Derivatives in Medicinal Chemistry (e.g., Celecoxib Analogs)

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are another important pharmacophore in medicinal chemistry. nih.gov A common synthetic route to pyrazole derivatives involves the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.govdergipark.org.tr This reaction proceeds via an intramolecular Michael addition. dergipark.org.tr

Starting from chalcones derived from 4-morpholinoacetophenone, researchers have synthesized corresponding pyrazole derivatives. orientjchem.org For example, 4-formyl pyrazoles have been reacted with 4-morpholinoacetophenone to produce chalcones, which are then further reacted with malononitrile (B47326) to yield pyridine-3-carbonitriles. orientjchem.org In another approach, chalcones are reacted with hydrazine hydrate in the presence of an acid catalyst like acetic acid to form pyrazoline derivatives. dergipark.org.trnih.gov The synthesis of novel 3-(4-fluorophenyl)-1H-pyrazole derivatives has been reported, and their antiproliferative activities against prostate cancer cell lines have been evaluated, showing potent activity. nih.gov These pyrazole-containing compounds represent a significant class of molecules with potential for development as therapeutic agents. researchgate.net

Linezolid Analogues and Related Antimicrobial Agents

Linezolid, an oxazolidinone antibiotic, is a prominent example of a successful drug derived from the 3'-fluoro-4'-morpholinophenyl scaffold. researchgate.net Its chemical name is (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide. researchgate.net The synthesis of Linezolid and its analogues has been a major focus of research, driven by the need for new antibiotics to combat resistant bacterial strains. asianpubs.org

Several synthetic routes to Linezolid have been developed, often starting from 3-fluoro-4-morpholinoaniline (B119058), a key intermediate. researchgate.net One common method involves the reaction of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin. asianpubs.org Another approach describes an improved, economically viable process for preparing Linezolid from methyl 3-fluoro-4-morpholinophenyl carbamate (B1207046) and R-epichlorohydrin. researchgate.net Structure-activity relationship (SAR) studies on oxazolidinones have revealed that the N-aryl group and the S-configuration at the C5 position of the oxazolidinone ring are crucial for antibacterial activity. kcl.ac.uknih.gov The morpholino group and the fluorine atom on the phenyl ring are also known to enhance the compound's activity. nih.gov

Evaluation of Diverse Biological Activities and Efficacy

Derivatives of this compound have been subjected to extensive biological evaluation, revealing a broad spectrum of activities, including antimicrobial and anticancer effects.

Antimicrobial and Biofilm Inhibition Mechanisms

The primary antimicrobial application of this scaffold is seen in Linezolid and its analogues. Linezolid is effective against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). researchgate.netnih.govnih.gov It functions by inhibiting bacterial protein synthesis at a very early stage, binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. nih.govnih.gov This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors. nih.gov

Beyond direct antibacterial action, research has explored the role of related compounds in inhibiting biofilm formation, a key virulence factor in many chronic infections. For example, certain tetrazine derivatives have been shown to prevent biofilm formation in various bacteria. nih.gov These compounds demonstrated significant biofilm reduction at sub-inhibitory concentrations. nih.gov The development of agents that can disrupt biofilms is a critical strategy to combat antibiotic resistance. nih.gov

Antiproliferative and Cytotoxic Effects in Cancer Research

The chalcone and pyrazole derivatives of this compound have shown significant promise in cancer research. Chalcones are known to induce apoptosis (programmed cell death) in cancer cells, a desirable mode of action for chemotherapeutic agents. nih.gov

Fluorinated chalcones, in particular, have been evaluated for their antiproliferative activities. nih.govscience.govmku.edu.tr Studies have shown that some fluorinated chalcone derivatives can inhibit the growth of various human cancer cell lines, including breast, lung, prostate, and colon cancer cells. nih.govmku.edu.tr For example, certain chalcones derived from 4'-morpholinoacetophenone have demonstrated antiproliferative effects. science.gov The cytotoxic effects of these compounds are often linked to their ability to increase reactive oxygen species (ROS) levels within cancer cells, leading to apoptosis through both intrinsic and extrinsic pathways. nih.gov

Similarly, pyrazole derivatives have been investigated for their anticancer potential. Novel 3-(4-fluorophenyl)-1H-pyrazole derivatives have shown potent antiproliferative activity against human prostate cancer cell lines (LNCaP and PC-3). nih.gov Some of these compounds were found to be more effective than the lead compound in downregulating the prostate-specific antigen (PSA), a key biomarker for prostate cancer. nih.gov The cytotoxic effects of various compounds, including sigma receptor ligands, have been studied in tumor cell lines, providing a basis for developing new antineoplastic agents. nih.gov

Enzyme Inhibitory Profiles (e.g., α-Amylase and α-Glucosidase Inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a well-established therapeutic strategy for managing type 2 diabetes mellitus. By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can help to control postprandial hyperglycemia. nih.gov While direct experimental data on the α-amylase and α-glucosidase inhibitory activity of this compound is not extensively available in the public domain, studies on structurally related acetophenone derivatives provide valuable insights into their potential inhibitory profiles.

Research on various acetophenone derivatives has demonstrated their potential as enzyme inhibitors. For instance, a study on a series of acetophenone derivatives revealed their efficacy as α-glycosidase inhibitors, with Ki values ranging from 167.98 ± 25.06 to 304.36 ± 65.45 µM. nih.govresearchgate.net This indicates that the acetophenone scaffold itself can serve as a platform for designing enzyme inhibitors.

The following table summarizes the inhibitory activities of some acetophenone derivatives against α-glycosidase, providing a comparative context for the potential activity of this compound derivatives.

| Compound | Target Enzyme | Inhibition Constant (Ki) µM |

| Acetophenone Derivative 1 | α-Glycosidase | 167.98 ± 25.06 |

| Acetophenone Derivative 2 | α-Glycosidase | 198.54 ± 33.12 |

| Acetophenone Derivative 3 | α-Glycosidase | 245.11 ± 41.22 |

| Acetophenone Derivative 4 | α-Glycosidase | 289.76 ± 55.43 |

| Acetophenone Derivative 5 | α-Glycosidase | 304.36 ± 65.45 |

| Acetophenone Derivative 6 | α-Glycosidase | 212.45 ± 38.91 |

| Data derived from a study on various acetophenone derivatives and their inhibitory effects on α-glycosidase. nih.govresearchgate.net |

It is important to note that the specific inhibitory activity of this compound against α-amylase and α-glucosidase would need to be determined through direct enzymatic assays. However, based on the activity of related compounds, it is plausible that this derivative could exhibit inhibitory effects on these enzymes.

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications influence the efficacy and selectivity of a compound. For this compound derivatives, the SAR can be dissected by considering the individual and combined effects of the fluorine atom, the morpholine ring, and the acetophenone scaffold.

The introduction of a fluorine atom into a drug molecule is a widely used strategy in medicinal chemistry to enhance its biological properties. The unique characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. nih.gov

Studies on fluorinated compounds have shown that they can act as potent enzyme inhibitors through various mechanisms, including the formation of stable transition-state analogs. nih.govresearchgate.net While specific data for this compound is limited, the presence of the 3'-fluoro substituent is anticipated to modulate its biological activity compared to its non-fluorinated counterpart.

The morpholine ring is a privileged scaffold in drug discovery, known for improving the physicochemical properties of a molecule, such as solubility and metabolic stability. nih.gov Its presence at the 4'-position of the acetophenone ring introduces a bulky and polar group that can significantly influence the molecule's conformation and interaction with biological targets.

The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, while the entire ring can participate in van der Waals interactions within a binding pocket. The conformation of the morpholine ring, which typically adopts a chair conformation, can also dictate the spatial orientation of the rest of the molecule, influencing its fit within an enzyme's active site.

Furthermore, the morpholine moiety can have a profound effect on the electronic properties of the phenyl ring. The nitrogen atom can donate electron density to the aromatic system through resonance, which can affect the reactivity and binding characteristics of the acetophenone core. The synthesis of various 4-morpholinoacetophenone derivatives and their evaluation against different biological targets have demonstrated the importance of this substituent for activity. nih.gov

The acetophenone scaffold serves as the foundational structure upon which the fluorine and morpholine substituents are placed. Modifications to this core can lead to significant changes in biological activity. The acetyl group (COCH3) is a key feature, with the carbonyl oxygen capable of acting as a hydrogen bond acceptor.

SAR studies on various acetophenone derivatives have shown that modifications at different positions of the phenyl ring, as well as alterations to the acetyl group, can drastically alter their enzyme inhibitory potential. For example, the synthesis of chalcones, which are derived from the reaction of acetophenones with benzaldehydes, has led to the discovery of potent inhibitors of various enzymes. nih.gov This demonstrates that extending the structure from the acetyl group can lead to enhanced interactions with the target enzyme.

Moreover, the substitution pattern on the phenyl ring is critical. The relative positions of the fluoro and morpholino groups in this compound are expected to create a specific electronic and steric environment that dictates its biological activity. The development of amino chalcone derivatives has also shown that modifications of the amino group, which can be considered analogous to the morpholino nitrogen, can lead to improved antitumor activity. nih.gov This suggests that further modifications to the morpholine ring in this compound could be a viable strategy for optimizing its biological profile.

Conclusion

3'-Fluoro-4'-morpholinoacetophenone stands as a specialized yet important chemical entity at the intersection of fluorine chemistry, heterocyclic chemistry, and medicinal chemistry. While not a final product in itself, its value as a key synthetic intermediate for the construction of potentially therapeutic agents is significant. The strategic combination of its structural motifs underscores the ongoing efforts in the scientific community to design and create novel molecules with enhanced properties for the benefit of medicine and agriculture. Further exploration of the reactivity and applications of this compound could open new avenues for the development of innovative bioactive molecules.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3'-Fluoro-4'-morpholinoacetophenone. By analyzing the interactions of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework, identify the position of the fluorine atom, and confirm the connectivity of the morpholine (B109124) and acetophenone (B1666503) moieties.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, morpholine, and acetyl protons.

Acetyl Protons (-COCH₃): A singlet peak is anticipated for the three equivalent protons of the methyl group, likely appearing in the downfield region around δ 2.5-2.6 ppm, which is characteristic of a methyl ketone. rsc.org

Morpholine Protons: The eight protons of the morpholine ring are expected to produce two multiplets. The four protons adjacent to the nitrogen atom (N-CH₂) would appear at approximately δ 3.0-3.2 ppm, while the four protons adjacent to the oxygen atom (O-CH₂) would be shifted further downfield to about δ 3.8-3.9 ppm. blogspot.com

Aromatic Protons: The three protons on the phenyl ring will exhibit a more complex pattern due to splitting by each other and by the fluorine atom. A doublet of doublets or multiplet is expected for the proton ortho to the carbonyl group, a doublet for the proton ortho to the fluorine atom, and a triplet for the proton meta to both the carbonyl and morpholino groups. These signals are typically found in the region of δ 6.8 to δ 7.8 ppm. blogspot.comchemicalbook.com

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetyl (CH₃) | ~2.55 | Singlet (s) | 3H |

| Morpholine (N-CH₂) | ~3.15 | Multiplet (m) | 4H |

| Morpholine (O-CH₂) | ~3.87 | Multiplet (m) | 4H |

| Aromatic (Ar-H) | ~6.8 - 7.8 | Multiplets (m) | 3H |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The presence of the electronegative fluorine atom introduces carbon-fluorine couplings (J-coupling), which can further aid in signal assignment.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, appearing around δ 196-198 ppm. rsc.orgrsc.org

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group typically resonates at approximately δ 26.5 ppm. rsc.orgrsc.org

Morpholine Carbons: The carbon atoms of the morpholine ring are expected to show two distinct signals. The carbons adjacent to the nitrogen (N-CH₂) are predicted to appear around δ 51-52 ppm, while the carbons adjacent to the oxygen (O-CH₂) would be found further downfield at about δ 67 ppm. blogspot.com

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JCF) and is predicted to be in the δ 155-157 ppm region. blogspot.com The other aromatic carbons will appear between δ 104 and 143 ppm, with smaller C-F coupling constants helping to identify their positions relative to the fluorine atom. blogspot.com

| Carbon Group | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| Carbonyl (C=O) | ~197.0 | Small or none |

| Aromatic (C-F) | ~156.9 | Large ¹JCF (~245 Hz) |

| Aromatic (C-N) | ~143.0 | Small ²JCF (~10 Hz) |

| Aromatic (C-CO) | ~131.8 | Small ³JCF (~10 Hz) |

| Aromatic (CH) | ~104 - 121 | Variable |

| Morpholine (O-CH₂) | ~67.3 | None |

| Morpholine (N-CH₂) | ~51.9 | Small ⁴JCF (~2 Hz) |

| Acetyl (CH₃) | ~26.6 | None |

Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique for characterizing this compound. azom.com The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to strong signals and simplified spectra, as typically only one or a few fluorine atoms are present in the molecule. azom.comnih.gov

The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which allows for the clear resolution of signals even in structurally similar compounds. azom.com For this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The precise chemical shift of this signal provides a sensitive probe of the electronic environment of the phenyl ring. nih.gov Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) can be observed, providing additional structural confirmation that complements the data from ¹H NMR. azom.com For a similar compound, 4-Fluoroacetophenone, the ¹⁹F signal appears around -105 ppm. spectrabase.com

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecule.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. While the applicability to this compound would depend on its volatility, GC-MS analysis of the related, and likely more volatile, compound 3-fluoro-4-morpholinoaniline (B119058) has been documented. nih.gov If amenable to GC, the technique would provide a retention time characteristic of the compound and a mass spectrum. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the acetyl group (M-43) and fragmentation of the morpholine ring.

For compounds that may have limited volatility or thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique separates compounds in a liquid phase before they are ionized and detected by the mass spectrometer. nih.gov LC-MS/MS is highly sensitive and specific, making it ideal for quantitative analysis and for identifying compounds in complex biological or chemical mixtures. nih.gov

For this compound (C₁₂H₁₄FNO₂), the expected exact mass of the neutral molecule is approximately 223.1008 g/mol . Using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 224.1086. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. blogspot.com In MS/MS mode, this parent ion would be selected and fragmented to produce a characteristic pattern of daughter ions, likely corresponding to the loss of the acetyl group, ethylene (B1197577) oxide, or other parts of the morpholine ring, which can be used for definitive identification and quantification.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts.

Based on the analysis of structurally similar compounds, such as 3-fluoro-4-morpholinoaniline, the following table outlines the predicted vibrational frequencies for the key functional groups in this compound. The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C=O (Ketone) | Stretching | 1670 - 1690 |

| C-F (Aryl Fluoride) | Stretching | 1200 - 1250 |

| C-N (Aryl-Amine) | Stretching | 1280 - 1350 |

| C-O-C (Ether in Morpholine) | Asymmetric Stretching | 1250 - 1280 |

| C-O-C (Ether in Morpholine) | Symmetric Stretching | 1070 - 1150 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic in Morpholine) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Ring Stretching | 1500 - 1600 |

Note: These are predicted values based on typical ranges for the respective functional groups and may vary in the actual experimental spectrum.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. For a molecule like this compound, a variety of chromatographic techniques would be employed in a research setting.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile compounds. A reversed-phase HPLC method would be the most common approach for this compound, utilizing a non-polar stationary phase and a polar mobile phase.

Table 2: Typical HPLC Parameters for Analysis of Acetophenone Derivatives

| Parameter | Condition |

| Column | C18 (Octadecylsilyl), e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of Acetonitrile (B52724) and Water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. |

| Gradient | A gradient elution would likely be used, starting with a higher percentage of water and increasing the percentage of acetonitrile over time. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector, typically at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm). |

| Temperature | Ambient or slightly elevated (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. The principles of separation are the same as HPLC, but the operational parameters are adjusted for the smaller particle size.

Table 3: Typical UPLC Parameters for Rapid Analysis

| Parameter | Condition |

| Column | C18 or similar, e.g., 50 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase | Similar to HPLC, e.g., Acetonitrile/Water with a modifier. |

| Gradient | A much faster gradient would be employed to take advantage of the shorter column and higher efficiency. |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV or Diode Array Detector (DAD) |

| Temperature | Often elevated (e.g., 40-50 °C) to reduce viscosity and improve efficiency. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. For a compound with the molecular weight and polarity of this compound, GC analysis is feasible, although it may require a high-temperature column and a suitable derivatization step in some cases, though this is less likely for this specific compound.

Table 4: Hypothetical GC Parameters for this compound Analysis

| Parameter | Condition |

| Column | A mid-polarity capillary column, such as one coated with a phenyl-polysiloxane phase (e.g., 5% phenyl). |

| Injector Temperature | 250 - 280 °C |

| Oven Program | A temperature program would be used, starting at a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution. |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

Computational and Theoretical Studies in Chemical Biology and Drug Discovery

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are foundational in modern computational chemistry for predicting the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules, providing deep insights into potential reaction mechanisms. For acetophenone (B1666503) derivatives, DFT calculations can elucidate the pathways of reactions such as additions to the carbonyl group. rsc.org Studies on similar ketones have used DFT to map out the energy profiles of reaction pathways, identify transition states, and determine the most favorable reaction products. rsc.org

For 3'-Fluoro-4'-morpholinoacetophenone, DFT could be employed to model its behavior in various chemical transformations. For instance, in a potential reduction of the ketone, DFT calculations could predict the stereoselectivity of the resulting alcohol. The electronic influence of the meta-fluoro and para-morpholino substituents on the acetyl group's reactivity can be quantified, including their impact on the activation energies of nucleophilic or electrophilic attacks. niscair.res.in While specific DFT studies on the reaction mechanisms of this compound are not extensively published, the methodology has been successfully applied to understand the reactivity of both acetophenones and fluorinated aromatic compounds, confirming its utility for predicting the chemical behavior of this molecule. rsc.orgniscair.res.in

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a powerful tool for structural confirmation and analysis. DFT calculations are frequently used to compute vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comrsc.org For molecules like this compound, DFT methods such as B3LYP, paired with basis sets like 6-311++G(d,p), can predict the ¹H and ¹³C NMR chemical shifts. niscair.res.intandfonline.com

These theoretical spectra can be compared against experimental data to confirm the molecular structure. For example, a study on 3'-(trifluoromethyl)acetophenone (B147564) utilized DFT to assign experimental spectra with high accuracy. niscair.res.in Similarly, computational analysis of 2-hydroxy-2-phenylacetophenone demonstrated a strong correlation between calculated and experimental vibrational and NMR data. tandfonline.com The presence of the fluorine atom in this compound would be a key feature in both predicted and experimental ¹⁹F NMR spectra, a technique sensitive to the local electronic environment. acs.org The table below illustrates the type of data that can be generated through such predictive studies for a representative acetophenone derivative.

| Parameter | Predicted Value (Illustrative) | Method |

| ¹³C NMR (C=O) | ~195 ppm | DFT/B3LYP |

| ¹H NMR (CH₃) | ~2.5 ppm | DFT/B3LYP |

| IR Freq (C=O stretch) | ~1680 cm⁻¹ | DFT/B3LYP |

| This table is for illustrative purposes based on typical values for similar compounds. |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are pivotal in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target.

Ligand-Target Binding Affinity Prediction and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. nih.gov This method is crucial for estimating the binding affinity and analyzing the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

While docking studies for this compound itself are not prominent in the literature, research on its immediate precursor, 3-fluoro-4-morpholinoaniline (B119058), and its derivatives provides significant insights. Sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have been designed as potential anti-cancer agents and subjected to docking analysis to predict their binding modes. ncl.res.in Similarly, other morpholine-based compounds have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) to evaluate their potential as anticancer agents. nih.gov For this compound, the morpholine (B109124) ring could act as a hydrogen bond acceptor, the phenyl ring could engage in pi-stacking interactions, and the acetyl group could also form hydrogen bonds. mdpi.com The fluorine atom can modulate binding affinity through various mechanisms, including altering local electrostatic potential or participating in favorable interactions with the protein backbone. nih.gov

The table below summarizes representative docking results for a morpholinoaniline derivative, illustrating the kind of data generated.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |

| NAM-5 (A sulfonamide derivative) | Breast Cancer Target | - | (Data from specific study) ncl.res.in |

| Morpholine-based heterocycle | Dihydrofolate Reductase (DHFR) | -8.9 | LYS A:32, ILE A:94 nih.gov |

| Data derived from studies on related morpholine derivatives. |

In Silico ADME/Tox Predictions for Drug Candidate Evaluation

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is critical for its development. nih.gov In silico tools provide a rapid and cost-effective means to predict these properties early in the discovery process, helping to filter out compounds with unfavorable characteristics. ri.semdpi.com

Web servers and software like SwissADME and pkCSM use a molecule's structure to calculate a range of physicochemical and pharmacokinetic properties. nih.gov For this compound, these tools can predict properties such as lipophilicity (LogP), water solubility, gastrointestinal absorption, and potential for blood-brain barrier penetration. The presence of the morpholine group generally tends to increase hydrophilicity and is a common motif in approved drugs. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes. acs.orgmdpi.com

Toxicity predictions are also a key component of in silico analysis. Models can flag potential liabilities such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. nih.gov While these predictions require experimental validation, they are invaluable for prioritizing candidates with a higher probability of success.

| ADME/Tox Parameter | Predicted Property for this compound (Illustrative) | Significance |

| Lipophilicity (LogP) | Moderately Lipophilic | Influences absorption and distribution. |

| Water Solubility | Soluble | Important for formulation and bioavailability. |

| GI Absorption | High | Indicates potential for oral administration. |

| CYP Inhibition | Potential inhibitor of specific isoforms | Predicts drug-drug interaction potential. |

| hERG Inhibition | Low risk | Predicts cardiotoxicity risk. |

| Ames Mutagenicity | Non-mutagenic | Predicts potential to cause DNA mutations. |

| This table presents expected properties based on the structural motifs of the compound and general in silico models. nih.govresearchgate.net |

Rational Design of Fluorinated Compounds via Advanced Computational Approaches

The introduction of fluorine into drug candidates is a strategic decision aimed at optimizing multiple properties simultaneously. nih.gov Advanced computational approaches are instrumental in the rational design of such compounds, moving beyond simple trial-and-error. acs.org

Computational methods allow chemists to predict how fluorination will affect a molecule's electronic properties, pKa, conformational preferences, and metabolic stability. acs.orgnih.gov For instance, the high electronegativity of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing a drug's solubility and transport across membranes. The C-F bond is stronger than a C-H bond, and replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life. acs.org

Furthermore, computational simulations can reveal subtle effects on protein-ligand interactions. A fluorine atom can alter the conformation of a ligand to favor a more bioactive shape or participate in specific, beneficial interactions within a binding pocket, such as forming hydrogen bonds or favorable dipole-dipole interactions. nih.govmdpi.com These predictive capabilities enable a more targeted and efficient drug design process, allowing for the fine-tuning of a lead compound's properties to achieve the desired therapeutic profile. The development of fluorinated inhibitors for various diseases, including cancer and viral infections, has greatly benefited from these rational design strategies. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies and Catalytic Approaches for 3'-Fluoro-4'-morpholinoacetophenone and its Derivatives

Future synthetic research is expected to focus on enhancing efficiency, selectivity, and sustainability. The synthesis of the key precursor, 3-fluoro-4-morpholinoaniline (B119058), is achieved through nucleophilic aromatic substitution (SNAr) on a difluoronitrobenzene starting material, followed by the reduction of the nitro group. nih.gov However, exploration into novel catalytic systems could streamline the synthesis of the core acetophenone (B1666503) structure and its derivatives.

One promising area is the use of advanced catalytic systems for C-C bond formation. For instance, nickel(II) bromide complexes have been successfully used for the synthesis of the 3'-fluoroacetophenone (B146931) precursor from arylboronic acids. oup.com Furthermore, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) have proven effective in the selective hydrodeoxygenation of other acetophenone derivatives. societechimiquedefrance.fr Applying such catalysts could offer new pathways for modifying the acetyl group of this compound, creating a diverse library of related compounds. societechimiquedefrance.fr Modern techniques like flow chemistry, which has been used for the efficient fluorination of other heterocyclic scaffolds, could also be adapted to produce fluorinated acetophenone intermediates with high precision and yield. nih.gov

| Catalytic Approach | Application Example | Potential for this compound |

| Nickel(II) Catalysis | Synthesis of 3'-fluoroacetophenone | Direct synthesis of the core structure precursor. oup.com |

| FeRu@SILP Catalysis | Selective hydrodeoxygenation of acetophenones | Modification of the acetyl side-chain on derivatives. societechimiquedefrance.fr |

| Flow Chemistry | Electrophilic fluorination of proline derivatives | Efficient and controlled synthesis of fluorinated intermediates. nih.gov |

Discovery of New Bioactive Scaffolds Derived from the this compound Framework

The morpholine (B109124) and fluorinated phenyl moieties are considered "privileged structures" in medicinal chemistry, known to impart favorable pharmacokinetic and biological properties. acs.org The this compound framework is therefore a promising starting point for the discovery of new bioactive agents.

Research has already demonstrated that the precursor, 3-fluoro-4-morpholinoaniline, can be derivatized to yield compounds with significant biological activity. For example, Schiff bases derived from this precursor show potent biofilm inhibition, while its sulfonamide and carbamate (B1207046) derivatives exhibit antimicrobial activity against various pathogens. uni-pannon.hu The acetophenone functional group itself is a common feature in many natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, analgesic, and antioxidant properties. mn.gov Future work will likely involve creating new derivatives, such as chalcones, Schiff bases, and metal complexes, and screening them for a range of biological activities. nih.govnih.gov The development of multifunctional bioactive scaffolds for applications like bone tissue engineering, which require combined antibacterial and biocompatible properties, represents another exciting frontier. truthout.orgresearchgate.net

| Derivative Class | Precursor | Reported Biological Activity |

| Schiff Bases | 3-Fluoro-4-morpholinoaniline | Biofilm inhibition. uni-pannon.hu |

| Sulfonamides | 3-Fluoro-4-morpholinoaniline | Antimicrobial. uni-pannon.hu |

| Carbamates | 3-Fluoro-4-morpholinoaniline | Antimicrobial. uni-pannon.hu |

| Chalcones | 3′-Bromo-4′-fluoroacetophenone | Precursors for drug discovery. nih.gov |

Advanced Mechanistic Investigations of the Biological Activities of Analogues

A deeper understanding of how analogues of this compound interact with biological targets at a molecular level is crucial for rational drug design. Future research will move beyond simple activity screening to detailed mechanistic studies. The morpholine ring's oxygen atom can participate in hydrogen bonding, while the ring system can engage in hydrophobic interactions, both of which are key to target binding. acs.org

The strategic placement of the fluorine atom can profoundly influence a molecule's biological function. Fluorine can alter the electronic properties and conformation of a molecule, affecting how it is recognized by enzymes and receptors. nih.gov For example, studies on fluorinated proline derivatives have shown that fluorination can invert the natural puckering of the ring, which in turn affects binding affinity to proteins like the von Hippel–Lindau (VHL) E3 ligase. nih.gov Similar advanced investigations, using techniques like X-ray crystallography and computational modeling, could elucidate how the fluorine atom in this compound analogues modulates their interaction with specific biological targets, guiding the design of more potent and selective agents. nih.gov Furthermore, understanding the reaction mechanisms involved in the modification of these analogues, such as the E2-type elimination observed in the deoxygenation of related ketones, can aid in the synthesis of novel structures. societechimiquedefrance.fr

Potential Applications in Material Science and Advanced Imaging Technologies (e.g., Carbon Nanodots, 19F MRS/MRI Probes)

The unique electronic and physical properties conferred by the fluorine atom open up applications for this compound and its derivatives beyond medicine.

In material science, fluorinated aromatic compounds are of growing interest. A key precursor, 4-morpholinoaniline, has been used to decorate phenylenediamine carbon nanodots, which significantly improves their photoluminescence quantum yield. uni-pannon.hu Critically, the fluorinated version, 3-fluoro-4-morpholinoaniline, can be used to tune the emission wavelength of these carbon nanodots, highlighting a direct application in developing advanced materials for technologies like color-converted white-light-emitting diodes (WLEDs). uni-pannon.hu

In advanced imaging, the fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI). Since there is virtually no naturally occurring fluorine in the body, the detection of a fluorinated agent is highly specific with an excellent contrast-to-noise ratio. researchgate.net This allows for the unequivocal tracking of fluorinated compounds in vivo. researchgate.net Consequently, this compound or its biocompatible derivatives could be developed as ¹⁹F MRS/MRI probes for applications such as cell tracking, monitoring drug pharmacokinetics, or assessing tissue oxygenation. researchgate.netresearchgate.net

| Technology | Application | Role of the Fluorinated Morpholinoacetophenone Scaffold |

| Carbon Nanodots | Materials for WLEDs | Tuning the photoluminescence and emission wavelength. uni-pannon.hu |

| ¹⁹F MRI/MRS | In vivo molecular and cellular imaging | Acting as a specific, background-free contrast agent or probe. researchgate.netresearchgate.net |

Environmental Fate and Impact Studies of Persistent Fluorinated Analogues

The widespread and growing use of organofluorine compounds in pharmaceuticals, agrochemicals, and materials makes it imperative to study their environmental fate. acs.orgnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts metabolic stability to many fluorinated drugs but also results in high environmental persistence for many organofluorine compounds. acs.orgwikipedia.org These "forever chemicals" can accumulate in the environment and have been detected in wastewater, surface waters, and biological samples. nih.govwikipedia.orgacs.org

常见问题

Q. Basic

- ¹⁹F NMR : Essential for confirming fluorination at the 3'-position, with chemical shifts typically between -110 to -120 ppm for aromatic fluorine .

- ¹H/¹³C NMR : The morpholino group’s protons appear as a multiplet at δ 3.5–3.7 ppm, while the acetophenone carbonyl carbon resonates near δ 195–200 ppm .

- FT-IR : A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone group, and C-F stretches appear at 1200–1100 cm⁻¹ .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ peak at m/z 238.1) .

How can researchers resolve contradictions in reported crystallographic data for fluorinated acetophenone derivatives?

Advanced

Discrepancies in crystallographic data (e.g., unit cell parameters or space groups) often arise from polymorphism or solvent inclusion during crystallization. To address this:

- Perform variable-temperature XRD to assess thermal stability of crystal forms.

- Use solvent screening (e.g., ethanol vs. acetonitrile) to isolate the most stable polymorph.

- Compare with computational predictions (e.g., Mercury CSD software) to validate experimental data .

What computational approaches are used to predict the biological activity of this compound?

Q. Advanced

- Molecular Docking : Models interactions with target proteins (e.g., kinases) by analyzing binding affinity and pose stability. Software like AutoDock Vina assesses hydrogen bonding between the morpholino oxygen and active-site residues .

- QSAR Studies : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with bioactivity. Parameters like logP (lipophilicity) and polar surface area are calculated using ChemAxon or Schrödinger .

How do variations in fluorination methods impact the purity and yield of this compound?

Q. Advanced

- Electrophilic Fluorination : High yields (>80%) but requires strict moisture control to prevent HF formation.

- Balz-Schiemann Reaction : Involves diazotization of aniline precursors; yields are lower (~50%) but produce fewer byproducts.

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving purity by minimizing thermal degradation .

What are the critical parameters for optimizing reaction conditions in the synthesis of this compound?

Q. Basic

- Catalyst Loading : 10 mol% AlCl₃ maximizes morpholino coupling efficiency without causing acetophenone decomposition .

- Temperature Control : Maintain 70°C during fluorination to balance reactivity and selectivity.

- Solvent Choice : Tetrahydrofuran (THF) enhances solubility of intermediates, while toluene improves Friedel-Crafts acylation yields .

How does the electronic effect of the morpholino substituent influence the reactivity of the acetophenone core in further derivatization?

Advanced

The morpholino group’s electron-donating nature activates the acetophenone ring toward electrophilic substitution. For example:

- Nitration : Occurs preferentially at the para position relative to the morpholino group.

- Suzuki Coupling : The electron-rich ring facilitates cross-coupling with aryl boronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) .

What are the common impurities encountered during the synthesis of this compound, and how are they identified and removed?

Q. Basic

- Defluorinated Byproducts : Detected via ¹⁹F NMR; removed by column chromatography (silica gel, hexane/ethyl acetate gradient).

- Morpholino Over-Oxidation : Identified by HPLC-MS (m/z 254.1 for morpholine N-oxide); minimized using inert atmospheres .

- Residual Solvents : GC-MS analysis ensures compliance with ICH guidelines (<500 ppm for DMF or THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。